molecular formula C21H26N2O3 B283769 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

Cat. No. B283769
M. Wt: 354.4 g/mol
InChI Key: UMOBWSSFSBGMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential anti-tumor properties. DMXAA was first synthesized by researchers at the Auckland Cancer Society Research Centre in New Zealand in the early 1990s. Since then, it has been the subject of numerous scientific studies exploring its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been shown to stimulate the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has also been shown to induce tumor cell death through the activation of apoptosis and necrosis pathways.
Biochemical and Physiological Effects
2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been shown to increase the production of nitric oxide and reactive oxygen species, which are involved in immune system activation and tumor cell death. 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has also been shown to decrease the production of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels that tumors rely on for growth.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide as a research tool is its ability to induce tumor regression in preclinical models. This makes it a valuable tool for studying the mechanisms of tumor growth and the potential therapeutic targets for cancer treatment. However, 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has some limitations as a research tool. It has been shown to have variable efficacy in different tumor models, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide. One area of interest is the development of combination therapies that include 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide and other anti-cancer agents. Another area of interest is the development of new formulations of 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide that may improve its efficacy and reduce its toxicity. Additionally, there is interest in exploring the potential use of 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide in combination with immunotherapy agents to enhance the immune response against tumors.

Synthesis Methods

The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves a multi-step process that begins with the reaction of 3,5-dimethylphenol with phosgene to form 3,5-dimethylphenyl chloroformate. This intermediate is then reacted with N-(4-(morpholin-4-ylmethyl)phenyl)acetamide to yield 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide. The final product is purified using chromatography techniques.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been studied extensively for its potential anti-tumor properties. In preclinical studies, 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been shown to induce tumor regression in a variety of cancer models, including lung, breast, and colon cancer. 2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in some cases.

properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H26N2O3/c1-16-11-17(2)13-20(12-16)26-15-21(24)22-19-5-3-18(4-6-19)14-23-7-9-25-10-8-23/h3-6,11-13H,7-10,14-15H2,1-2H3,(H,22,24)

InChI Key

UMOBWSSFSBGMSK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.